4-Chloro-2-cyclopropyl-6-nitroquinazoline
CAS No.:
Cat. No.: VC17463994
Molecular Formula: C11H8ClN3O2
Molecular Weight: 249.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN3O2 |
|---|---|
| Molecular Weight | 249.65 g/mol |
| IUPAC Name | 4-chloro-2-cyclopropyl-6-nitroquinazoline |
| Standard InChI | InChI=1S/C11H8ClN3O2/c12-10-8-5-7(15(16)17)3-4-9(8)13-11(14-10)6-1-2-6/h3-6H,1-2H2 |
| Standard InChI Key | NHTXRBAFJALXEY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with substituents at positions 2, 4, and 6. The cyclopropyl group at C-2 introduces steric strain and σ-donor effects, while the nitro group at C-6 exerts strong electron-withdrawing properties, polarizing the ring for nucleophilic substitution at C-4.
Key Structural Features:
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Molecular Formula: C₁₁H₈ClN₃O₂ (theorized based on substituent addition to the quinazoline core).
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Molecular Weight: 249.65 g/mol (calculated from the formula).
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IUPAC Name: 4-chloro-2-cyclopropyl-6-nitroquinazoline.
Physicochemical Characteristics
The compound’s physicochemical profile is influenced by its substituents:
| Property | Value/Range |
|---|---|
| Boiling Point | Not reported |
| Melting Point | Not available |
| Density | ~1.5 g/cm³ (estimated) |
| Solubility | Low in water; soluble in DMF, DMSO |
The cyclopropyl group enhances lipophilicity compared to methyl analogs, impacting membrane permeability in biological systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Cyclopropanation: Introduction of the cyclopropyl group via alkylation or cross-coupling reactions.
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Nitration: Selective nitration at C-6 using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration.
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Chlorination: Treatment with POCl₃ or PCl₅ in refluxing toluene substitutes C-4 with chlorine.
Optimization Challenges:
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Temperature Control: Nitration requires strict thermal regulation to avoid decomposition.
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Purification: Column chromatography or recrystallization isolates the product with >95% purity.
Industrial Manufacturing
Scalable production employs:
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High-Purity Feedstocks: Minimizes byproducts.
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Continuous Flow Systems: Enhances yield (reported >85%) and safety during nitration.
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C-4
The C-4 chlorine undergoes palladium-catalyzed cross-coupling:
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Suzuki-Miyaura Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form 4-arylquinazolines (yield >80%).
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Sonogashira Coupling: Links terminal alkynes (PdCl₂(PPh₃)₂/CuI) for 4-alkynyl derivatives.
Mechanistic Insight: Pd(0) oxidative addition is facilitated by N-3 lone-pair coordination, polarizing the C-Cl bond.
Nitro Group Transformations
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, critical for bioactive amines.
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Cyclization: Nitro groups participate in heterocycle formation under basic conditions.
Cyclopropane Ring Modifications
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Acidic Ring Opening: H₂SO₄/H₂O generates 2-(2-hydroxypropyl) derivatives.
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C–H Activation: Direct functionalization via transition-metal catalysis.
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 4-Aryl-6-aminoquinazoline | EGFR Tyrosine Kinase | 3–15 |
| N9-Ethyl-2-cyclopropyl | Pneumocystis DHFR | 9.9 |
| 6-Alkynyl-4-chloro | Aurora A Kinase | 0.07 |
The Aurora A inhibitor demonstrates sub-nanomolar potency, disrupting mitotic spindle formation in cancer cells.
Antiparasitic Applications
DHFR inhibitors derived from this scaffold show efficacy against Pneumocystis carinii and Toxoplasma gondii, with IC₅₀ values <10 nM.
Comparative Analysis with Structural Analogs
4-Chloro-2-methyl-6-nitroquinazoline
Replacing cyclopropyl with methyl alters properties:
| Parameter | Cyclopropyl Analog | Methyl Analog |
|---|---|---|
| Molecular Weight | 249.65 g/mol | 223.62 g/mol |
| Steric Bulk | High | Low |
| Solubility in Lipid Membranes | Enhanced | Moderate |
The cyclopropyl group’s strain increases reactivity in cross-coupling reactions.
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